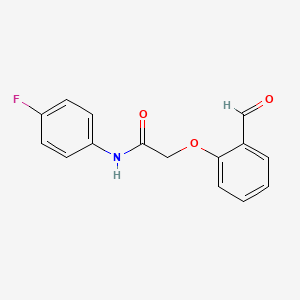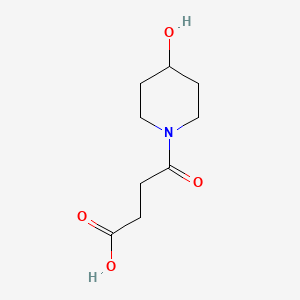![molecular formula C23H22N6O3S B2529154 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(benzyl(methyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 850914-48-6](/img/structure/B2529154.png)
7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(benzyl(methyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that appears to be a derivative of purine, which is one of the fundamental components of DNA and RNA. The structure suggests that it has been modified with additional functional groups that could potentially alter its physical, chemical, and biological properties. While the provided papers do not directly discuss this specific compound, they do provide insights into similar heterocyclic compounds and their synthesis, molecular structure, and biological activity, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of heterocyclic compounds similar to the one described is often achieved through multi-step reactions involving the fusion of different rings and the addition of various substituents. For instance, the synthesis of thiazolo-pyrimidines, as mentioned in paper , involves the creation of a fused heterocyclic system that is structurally related to purine bases. Similarly, the synthesis of oxazolidines and thiazolidines from β-hydroxy- or β-mercapto-α-amino acid esters, as described in paper , involves the formation of a ring system through the reaction with aromatic aldehydes and subsequent cyclization. These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to incorporate the specific substituents.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often elucidated using spectroscopic techniques such as IR, NMR, and mass spectrometry. Paper describes the use of these methods to determine the structures of synthesized thiazolo-pyrimidine derivatives. The presence of specific functional groups and the overall molecular architecture can be inferred from the spectroscopic data, which is crucial for understanding the chemical behavior and potential interactions of the compound.
Chemical Reactions Analysis
Heterocyclic compounds can undergo a variety of chemical reactions, depending on their functional groups and the conditions applied. For example, the oxazolidines and thiazolidines mentioned in paper can be dehydrogenated to form oxazoles and thiazoles, and can also react to form Mannich bases. These reactions demonstrate the reactivity of the ring systems and the potential for further chemical modifications. The compound , with its purine base and additional substituents, may also be amenable to similar reactions, which could be used to modify its properties or to create derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. The presence of aromatic systems, heteroatoms, and various substituents can influence properties such as solubility, melting point, and reactivity. While the papers provided do not directly discuss the physical and chemical properties of the compound , they do provide information on related compounds. For example, the biological activity of thiazolo-pyrimidine derivatives against cancer cells and bacteria, as reported in paper , suggests that the compound may also exhibit pharmacological activities. The regioselective synthesis of benzo[h][1,2,4]-triazolo[5,1-b]quinazoline derivatives with antitumoral properties, as described in paper , further supports the potential biological relevance of such heterocyclic compounds.
Orientations Futures
Mécanisme D'action
In terms of pharmacokinetics, the absorption, distribution, metabolism, and excretion (ADME) properties of a compound can greatly influence its bioavailability. Factors such as the compound’s solubility, stability, and permeability can affect its absorption and distribution. Metabolism can alter the compound’s structure and function, and excretion determines the rate at which the compound is removed from the body .
The action environment, including factors like pH, temperature, and the presence of other molecules, can influence the compound’s stability and efficacy. For example, certain environmental conditions might enhance or inhibit the compound’s interaction with its target .
Propriétés
IUPAC Name |
7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-[benzyl(methyl)amino]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O3S/c1-27(14-15-8-4-3-5-9-15)21-25-19-18(20(30)26-22(31)28(19)2)29(21)12-13-33-23-24-16-10-6-7-11-17(16)32-23/h3-11H,12-14H2,1-2H3,(H,26,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVFMSJDNYVCGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N(C)CC3=CC=CC=C3)CCSC4=NC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2529072.png)



![(E)-2-(4-Chlorophenyl)-N-[1-(2-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]ethenesulfonamide](/img/structure/B2529077.png)
![5-((3,5-Dimethylpiperidin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2529080.png)

![1-Prop-2-enoyl-N-[(1R)-1-thiophen-2-ylethyl]piperidine-4-carboxamide](/img/structure/B2529085.png)


![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-nitrobenzylidene)propanehydrazide](/img/structure/B2529090.png)
![(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-bromobenzyl)thio)-1H-imidazol-5-yl)methanol](/img/structure/B2529091.png)

![3-allyl-8-(2-aminophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2529094.png)